molecular formula C20H25NO4S B2823928 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 1421517-44-3

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No. B2823928
CAS RN: 1421517-44-3
M. Wt: 375.48
InChI Key: UUQNXHVFCVOLQU-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as SCH 58261, is a selective adenosine A2A receptor antagonist. It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Antibacterial Applications

The synthesis of a new series of benzenesulfonamides, derived from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine, has been reported. These compounds, including derivatives similar to N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)ethanesulfonamide, were characterized using spectroscopic techniques and elemental analysis. Some derivatives demonstrated significant biofilm inhibitory action against Escherichia coli, indicating potential antibacterial applications. The compounds were also assessed for cytotoxicity to explore their utility as therapeutic agents with lower toxicity (Abbasi et al., 2019).

Chemical Synthesis and Utility in Pharmaceutical Fields

Another study explored the reactivity of 1-phenyl-1-ethanesulfonic acid with thionyl chloride, leading to the development of an efficient synthesis method for E-arylethenesulfonamides from 1-hydroxy-1-arylalkanes. The synthesized compounds, which might include structures similar to the one , are used extensively in chemical and pharmaceutical industries due to the straightforward synthesis process and the easy availability of starting materials (Aramini et al., 2003).

Photodynamic Therapy and Cancer Treatment

A study on the synthesis of new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides starting from 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one has been reported. These compounds, including structures analogous to the one , were evaluated for cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Notably, some derivatives demonstrated interesting cytotoxic activities, suggesting their relevance in anti-tumor activity studies (Gul et al., 2016).

Antitumor Applications

Compounds from sulfonamide-focused libraries, potentially including molecules similar to this compound, were evaluated for their antitumor properties. Two such compounds were identified as potent cell cycle inhibitors and progressed to clinical trials. The study employed high-density oligonucleotide microarray analysis to illuminate the essential pharmacophore structure and drug-sensitive cellular pathways for these antitumor sulfonamides, demonstrating their utility in medicinal genomics and oncology (Owa et al., 2002).

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S/c1-25-19-11-7-16(8-12-19)13-14-26(23,24)21-15-20(22,18-9-10-18)17-5-3-2-4-6-17/h2-8,11-12,18,21-22H,9-10,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQNXHVFCVOLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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